1-Bromo-3-methyl-5-(propan-2-yloxy)benzene

Description

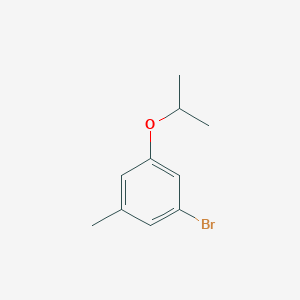

1-Bromo-3-methyl-5-(propan-2-yloxy)benzene (CAS: 1268150-29-3) is a brominated aromatic compound with the molecular formula C₁₀H₁₁BrO. Its structure features a benzene ring substituted with a bromine atom at position 1, a methyl group at position 3, and an isopropyloxy (propan-2-yloxy) group at position 3. This arrangement confers unique steric and electronic properties, influencing its reactivity and applications in organic synthesis. The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions, with a reported purity of 95% .

Properties

IUPAC Name |

1-bromo-3-methyl-5-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)12-10-5-8(3)4-9(11)6-10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXFQXJAQCSOKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Bromo-3-methyl-5-(propan-2-yloxy)benzene is a brominated aromatic compound that has garnered attention for its potential biological activities. This compound features a bromine atom, a methyl group, and a propan-2-yloxy group attached to a benzene ring, which may influence its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

This compound is characterized by the following structural attributes:

- Bromine Atom : Provides electrophilic properties.

- Methyl Group : Influences steric hindrance and electronic effects.

- Propan-2-yloxy Group : Enhances solubility and may affect receptor interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution Reactions : The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to form new derivatives with varying biological activities.

- Enzyme Interaction : The propan-2-yloxy group may facilitate interactions with specific enzymes or receptors, potentially modulating their activity.

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial properties, which may extend to this compound.

Synthesis Methods

The synthesis of this compound typically involves the following approaches:

- Bromination of Aromatic Compounds : Utilizing brominating agents to introduce the bromine atom into the aromatic system.

- Alkylation Reactions : Employing alkyl halides to attach the propan-2-yloxy group to the benzene ring.

Antibacterial Activity

Research has indicated that compounds structurally similar to this compound exhibit significant antibacterial properties. For example, studies have shown that derivatives with similar functional groups can inhibit bacterial growth effectively:

| Compound | Bacterial Strain | Percentage Inhibition (%) | IC50 (µg/mL) |

|---|---|---|---|

| 1-Bromo-4-methylphenol | Bacillus subtilis | 55.67 | 79.9 |

| 4-Bromo-2-chloro-1-(prop-2-ynyloxy)benzene | Escherichia coli | 82.00 | 60.2 |

These results suggest that the presence of the bromine atom and alkoxy groups may enhance antibacterial efficacy.

Enzyme Inhibition

Inhibition studies on urease enzymes have revealed promising results for compounds related to this compound. For instance, a derivative demonstrated an inhibition percentage of 82% at a concentration of 100 µg/mL, indicating potential applications in treating conditions associated with urease activity, such as urinary infections.

Case Studies

A notable study evaluated various derivatives of aryl halides for their biological activities. Among these, compounds with similar structures to this compound showed varying degrees of inhibition against different enzymes and bacteria:

-

Urease Inhibition Study :

- A derivative exhibited an IC50 value of 60.2 µg/mL against urease, highlighting its potential as an antiurease agent.

-

Antibacterial Evaluation :

- Compounds were tested against multiple bacterial strains, showing significant inhibition rates that warrant further exploration into their mechanisms and applications.

Comparison with Similar Compounds

1-Bromo-3-chloro-5-fluorobenzene (CAS: 33863-76-2)

- Molecular Formula : C₆H₃BrClF

- Properties : Density 1.72 g/cm³, refractive index 1.5470 .

- Key Differences : The absence of alkyl/alkoxy groups reduces steric hindrance compared to the target compound. The presence of halogens (Cl, F) enhances electrophilicity, making it more reactive in cross-coupling reactions.

1-Bromo-3-methyl-5-nitrobenzene

- Molecular Formula: C₇H₆BrNO₂

- Key Differences : A nitro group at position 5 introduces strong electron-withdrawing effects, deactivating the ring and directing incoming electrophiles to meta positions. In contrast, the isopropyloxy group in the target compound is electron-donating, activating the ring for ortho/para substitutions .

5-Bromo-1,3-difluoro-2-(propan-2-yloxy)benzene (CAS: 1309933-98-9)

- Molecular Formula : C₁₀H₁₀BrF₂O

- Key Differences: Fluorine atoms at positions 1 and 3 increase electronegativity and metabolic stability, making this compound valuable in pharmaceutical intermediates.

Alkoxy-Substituted Bromobenzenes

1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene (CAS: 1221793-64-1)

- Molecular Formula : C₁₁H₁₂BrF₃O₂

- Properties : Molar mass 313.11 g/mol, stored at room temperature .

- Key Differences : The trifluoromethoxy group is strongly electron-withdrawing, whereas the isopropyloxy group in the target compound is electron-donating. This difference significantly alters reactivity in Suzuki-Miyaura couplings.

5-Bromo-1,3-dimethyl-2-(propan-2-yloxy)benzene

- Molecular Formula : C₁₁H₁₅BrO

- Properties : Purity 97%, storage at 2–8°C .

- Key Differences : Additional methyl groups at positions 1 and 3 increase steric hindrance, reducing accessibility to the bromine atom for nucleophilic substitution compared to the target compound.

Physicochemical Properties and Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.